molecular formula C11H12N2O B108417 1-Oxido-3-propan-2-ylquinoxalin-1-ium CAS No. 16080-16-3

1-Oxido-3-propan-2-ylquinoxalin-1-ium

Cat. No.: B108417
CAS No.: 16080-16-3
M. Wt: 188.23 g/mol
InChI Key: WXCMCEUPVXGUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxido-3-propan-2-ylquinoxalin-1-ium (CAS: 16080-16-3) is a quinoxaline derivative characterized by a zwitterionic structure. The quinoxaline core features an oxide group at position 1 and an isopropyl substituent at position 3, giving it distinct electronic and steric properties.

Properties

CAS No.

16080-16-3

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-oxido-3-propan-2-ylquinoxalin-1-ium

InChI

InChI=1S/C11H12N2O/c1-8(2)10-7-13(14)11-6-4-3-5-9(11)12-10/h3-8H,1-2H3

InChI Key

WXCMCEUPVXGUDC-UHFFFAOYSA-N

SMILES

CC(C)C1=NC2=CC=CC=C2[N+](=C1)[O-]

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2[N+](=C1)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural and crystallographic differences between 1-Oxido-3-propan-2-ylquinoxalin-1-ium and related compounds:

Compound Name Molecular Formula Substituents Crystallographic Data Key Properties
This compound C₁₂H₁₄N₂O⁺ 1-Oxide, 3-isopropyl Not reported Zwitterionic, polar
1-Methyl-3-phenylquinoxalin-2(1H)-one C₁₅H₁₂N₂O 1-Methyl, 3-phenyl Monoclinic (P2₁/c space group) High crystallinity
1-Octyl-3-phenylquinoxalin-2(1H)-one C₂₂H₂₆N₂O 1-Octyl, 3-phenyl Full crystallographic data available Lipophilic, long alkyl chain
3-Methyl-1-propargylquinoxaline C₁₂H₁₀N₂O 3-Methyl, 1-propargyl Planar fused ring (r.m.s. deviation ≤0.015 Å) Planar structure, stable packing

Impact of Substituents on Physicochemical Properties

  • Polarity and Solubility: The zwitterionic nature of this compound likely enhances its solubility in polar solvents compared to non-ionic analogs like 1-methyl-3-phenylquinoxalin-2(1H)-one . In contrast, the octyl chain in 1-octyl-3-phenylquinoxalin-2(1H)-one increases lipophilicity, favoring organic solvents .
  • Crystal Packing: The planar fused ring system in 3-methyl-1-propargylquinoxaline promotes stable molecular stacking (r.m.s. deviation ≤0.015 Å) , whereas bulkier substituents (e.g., isopropyl or phenyl groups) may disrupt planarity, affecting melting points and crystallinity.
  • Electronic Effects: The electron-withdrawing oxide group in the target compound could reduce electron density on the quinoxaline ring, altering reactivity in electrophilic substitution reactions compared to electron-donating groups (e.g., methyl or phenyl).

Research Findings and Implications

Crystallographic Trends: Planar quinoxaline derivatives (e.g., 3-methyl-1-propargylquinoxaline) exhibit tighter molecular packing, correlating with higher thermal stability .

Solubility-Property Relationships: The polar oxide group in this compound may make it a candidate for aqueous-phase reactions or drug formulations requiring hydrophilicity, whereas lipophilic analogs (e.g., octyl derivatives) are suited for membrane penetration .

Reactivity Differences: The electron-deficient quinoxaline core in the target compound may favor nucleophilic attacks, whereas electron-rich analogs (e.g., phenyl-substituted derivatives) could participate in π-π stacking or electrophilic reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.